2-(4-bromophenyl)-2-oxoethyl 2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxylate
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Overview
Description
2-(4-bromophenyl)-2-oxoethyl 2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-2-oxoethyl 2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-ketoester under basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-bromobenzoyl chloride and an aluminum chloride catalyst.
Addition of the Oxoethyl Group: The oxoethyl group can be added through an aldol condensation reaction between the intermediate product and acetaldehyde.
Incorporation of the Prop-2-en-1-yl Group: The final step involves the alkylation of the chromene derivative with allyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-2-oxoethyl 2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the oxo groups to hydroxyl groups.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: New derivatives with substituted bromophenyl groups.
Scientific Research Applications
2-(4-bromophenyl)-2-oxoethyl 2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-2-oxoethyl 2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxylate
- 2-(4-methylphenyl)-2-oxoethyl 2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxylate
- 2-(4-fluorophenyl)-2-oxoethyl 2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxylate
Uniqueness
2-(4-bromophenyl)-2-oxoethyl 2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxylate is unique due to the presence of the bromophenyl group, which can impart distinct chemical and biological properties compared to its analogs with different substituents. The bromine atom can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2-oxo-8-prop-2-enylchromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrO5/c1-2-4-14-5-3-6-15-11-17(21(25)27-19(14)15)20(24)26-12-18(23)13-7-9-16(22)10-8-13/h2-3,5-11H,1,4,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCDLNJNJUQRQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362437 |
Source
|
Record name | F0777-0437 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40362437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5301-64-4 |
Source
|
Record name | F0777-0437 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40362437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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